molecular formula C16H19N3NaO3S B1371534 Ethyl Orange sodium salt CAS No. 62758-12-7

Ethyl Orange sodium salt

Cat. No.: B1371534
CAS No.: 62758-12-7
M. Wt: 356.4 g/mol
InChI Key: KEFGAXCAAQPJJK-UHFFFAOYSA-N
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Description

Ethyl Orange sodium salt is an organic compound commonly used as a pH indicator. It is an azo dye, which means it contains the functional group -N=N- (azo group). The chemical formula for ethyl orange is C16H18N3NaO3S, and it is known for its distinct color change from red in acidic solutions to orange in neutral and yellow in basic solutions .

Safety and Hazards

Ethyl Orange should be handled with care to avoid contact with skin, eyes, and clothing. Dust formation should be avoided and it should not be ingested or inhaled .

Future Directions

Conducting polymers, such as polyaniline and polypyrrole, have been observed to interact with organic dyes like Ethyl Orange due to the similarity in their conjugated molecular structures . Future research could focus on exploiting both the conductivity and electroactivity of these polymers in controlling pollutant adsorption or degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl Orange sodium salt is typically synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of sulfanilic acid, which is then coupled with N,N-diethylaniline to form ethyl orange .

Industrial Production Methods: In industrial settings, the synthesis of ethyl orange involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Ethyl Orange sodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Ethyl Orange sodium salt is similar to other azo dyes such as methyl orange and phenolphthalein. it has unique properties that make it suitable for specific applications:

This compound’s unique pH transition range and color change properties make it particularly useful in specific analytical and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "Ethyl orange can be synthesized by the diazotization of sulfanilic acid followed by coupling with ethanol. This reaction pathway is known as the diazo-coupling reaction.", "Starting Materials": [ "Sulfanilic acid", "Sodium nitrite", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Dissolve 10 g of sulfanilic acid in 100 mL of water", "Add 5 mL of hydrochloric acid to the solution and stir until dissolved", "Cool the solution to 0°C in an ice bath", "Dissolve 5 g of sodium nitrite in 20 mL of water and add it to the sulfanilic acid solution slowly with stirring", "Maintain the temperature of the solution at 0°C for 10 minutes", "Add 10 mL of ethanol to the diazonium salt solution and stir for 30 minutes", "Filter the precipitate and wash it with cold water", "Dry the product in a desiccator" ] }

CAS No.

62758-12-7

Molecular Formula

C16H19N3NaO3S

Molecular Weight

356.4 g/mol

IUPAC Name

sodium;4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C16H19N3O3S.Na/c1-3-19(4-2)15-9-5-13(6-10-15)17-18-14-7-11-16(12-8-14)23(20,21)22;/h5-12H,3-4H2,1-2H3,(H,20,21,22);

InChI Key

KEFGAXCAAQPJJK-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O.[Na]

62758-12-7
13545-67-0

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Ethyl Orange?

A1: Ethyl Orange has a molecular formula of C16H19N3O3S and a molecular weight of 329.4 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize Ethyl Orange?

A2: Ethyl Orange is often characterized using UV-Vis spectroscopy [, , , , , , , , , , , ], FTIR spectroscopy [, ], Raman spectroscopy [, ], and 1H NMR spectroscopy []. These techniques provide valuable information about the dye's structure, electronic transitions, and interactions with other molecules.

Q3: How does the presence of inorganic electrolytes affect Ethyl Orange in solution?

A4: The addition of inorganic electrolytes like NaCl, LiCl, NaSCN, and NaClO4 can significantly impact the thermodynamic parameters associated with Ethyl Orange binding to polymers like poly(vinylpyrrolidone) []. These effects are attributed to changes in water structure around the dye and polymer, influencing hydrophobic interactions and overall binding affinity.

Q4: How does Ethyl Orange interact with polycations?

A5: Ethyl Orange interacts with polycations through a combination of electrostatic and hydrophobic interactions [, ]. The strength of binding is influenced by the length of the alkyl chains in both the dye and the polycation, with longer chains leading to stronger binding due to enhanced hydrophobic interactions [].

Q5: How does Ethyl Orange interact with cyclodextrins?

A6: Ethyl Orange forms inclusion complexes with β-cyclodextrins []. This interaction is influenced by the structure and properties of the cyclodextrin derivative, affecting the dye's complexation and release characteristics [].

Q6: Can Ethyl Orange be used as a template in polymer synthesis?

A7: Yes, Ethyl Orange can be used as a template during the polymerization of pyrrole with iron(III) chloride, leading to the formation of polypyrrole nanotubes []. The dye's presence influences the morphology of the resulting polymer, promoting nanotube formation over a globular structure [].

Q7: How is Ethyl Orange used in analytical chemistry?

A8: Ethyl Orange is employed in analytical chemistry for various applications. It is used as an indicator in spectrophotometric methods for determining trace amounts of metals like iron [, ] and molybdenum []. Additionally, its catalytic effect on certain reactions is utilized in the spectrophotometric determination of formaldehyde in textiles [].

Q8: What are the environmental concerns associated with Ethyl Orange?

A9: Ethyl Orange is a common pollutant found in textile wastewater []. Its removal from wastewater is crucial due to its potential toxicity and environmental persistence. Several studies focus on developing efficient methods for Ethyl Orange removal from water, including adsorption using materials like activated carbon [, ], chitosan-based hybrids [, ], and zeolites [].

Q9: Are there any studies on the halochromic properties of Ethyl Orange?

A10: Yes, a combined experimental and theoretical study investigated the halochromic properties of Ethyl Orange in aqueous solutions []. UV-Vis and Raman spectroscopy, along with DFT calculations, revealed that the dye undergoes structural changes with varying pH, explaining its color change in different pH environments [].

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